molecular formula C9H8N4 B8606907 5-azido-2-methyl-1H-indole

5-azido-2-methyl-1H-indole

Cat. No.: B8606907
M. Wt: 172.19 g/mol
InChI Key: MKEGDCIFERWRFU-UHFFFAOYSA-N
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Description

5-azido-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 5-azido-2-methyl-1H-indole involves several steps. One common method is the reaction of 2-methylindole with sodium azide in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 80-100°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-azido-2-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The azido group can be substituted with other functional groups using nucleophilic substitution reactions. .

Scientific Research Applications

5-azido-2-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-azido-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole rings that can interact with biological molecules. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

5-azido-2-methyl-1H-indole can be compared with other indole derivatives such as 2-methylindole and 5-azidoindole. While these compounds share a similar core structure, the presence of the azido group in this compound imparts unique reactivity and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-azido-2-methyl-1H-indole

InChI

InChI=1S/C9H8N4/c1-6-4-7-5-8(12-13-10)2-3-9(7)11-6/h2-5,11H,1H3

InChI Key

MKEGDCIFERWRFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)N=[N+]=[N-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

In an oven dried, 250 mL round bottom flask flushed with argon, compound 33 (400 mg, 2.74 mmol, 146.19 MW) was dissolved in 90% AcOH (20 mL). After complete solvation, the reaction was placed at 0° C. and protected from light with foil. NaNO2 (1.1×, 3.01 mmol, 208 mg, 69.00 MW) dissolved in cold H2O (2 mL) was added dropwise and stirred for ten minutes. NaN3 (1.1×, 3.01 mmol, 196 mg, 65.01 MW) dissolved in cold H2O (2 mL) was added dropwise. After one hour the reaction was poured into water (40 mL), which was extracted 3 times with CH2Cl2 (40 mL each). The extracts were washed with sodium bicarbonate and brine (100 mL each), dried with sodium sulfate, filtered and concentrated. Purification by silica flash chromatography (100% CH2Cl2) yielded the azide as a light brown solid (310 mg, 66%). 1H NMR (600 MHz, d6-DMSO): δ 11.025 (s, 1H, N—H), 7.295-7.281 (d, J=8.4, 1H, indole-7H), 7.131-7.127 (d, J=2.4, 1H, indole-4H), 6.737-6.719 (dd, J1=8.4, J2=2.4, 1H, indole-6H), 6.108-6.106 (d, J=1.2, 1H, indole-3H), 2.369 (s, 1H, methyl). 13C NMR (150 MHz, d6-DMSO): δ 137.5, 133.9, 130.0, 129.5, 111.7, 111.6, 108.5, 99.0, 13.4. Melting point: 57-60° C. TLC (in 1:1 ethyl acetate:hexanes) Rf=0.56. IR (film): 3409 cm−1, 2111 (aryl-azide). Elemental analysis calculated for C9H8N4: C, 62.78; H, 4.68; N, 32.54. found: C, 62.95; H, 4.68; N, 32.53.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
208 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
196 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Yield
66%

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